molecular formula Ga5Mn8 B14459725 CID 78066487

CID 78066487

Cat. No.: B14459725
M. Wt: 788.12 g/mol
InChI Key: KZRHSGZHERGWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

Ga5Mn8

Molecular Weight

788.12 g/mol

InChI

InChI=1S/5Ga.8Mn

InChI Key

KZRHSGZHERGWNK-UHFFFAOYSA-N

Canonical SMILES

[Mn].[Mn].[Mn].[Mn].[Mn].[Mn].[Mn].[Mn].[Ga].[Ga].[Ga].[Ga].[Ga]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78066487 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for research and commercial applications. The industrial production methods focus on optimizing the reaction conditions to achieve high yield and purity while minimizing the production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: CID 78066487 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound to enhance its properties or to synthesize derivatives with specific functionalities .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of CID 78066487 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Analysis of the Term "CID" in the Evidence

(1) CID as Chemotherapy-Induced Diarrhea

Multiple studies focus on CID (Chemotherapy-Induced Diarrhea) management, including:

  • Probiotics : Meta-analyses demonstrate that probiotics reduce CID incidence (OR = 0.26) and severity (OR = 0.28) by protecting intestinal mucosa and lowering inflammatory markers like TNF-α .
  • Traditional Chinese Medicine (TCM) : Herbal therapies and acupuncture reduce CID occurrence (OR = 0.38) and improve patient quality of life .
  • Pharmacological Interventions : Loperamide, octreotide, and bifidobacterium-based regimens show efficacy in treating severe CID .

(2) CID as Technical Terms in Other Fields

  • Physics/Engineering: CID refers to Coal Interface Detection () or lightning discharge phenomena ().

Critical Limitations in the Evidence

  • No Structural or Functional Data for CID 78066487: The compound is absent from all chemical tables (e.g., –13).
  • Conflicting Definitions of CID : The term is inconsistently used across disciplines, leading to ambiguity.

Recommendations for Further Research

To address this gap, future studies should:

Verify PubChem this compound : Cross-reference with the PubChem database to confirm its identity, structure, and bioactivity.

Compare with Structurally Similar Compounds: If this compound is a flavonoid, phenolic acid, or alkaloid, compare its properties (e.g., solubility, bioavailability, binding affinity) to analogs like quercetin (CID 5280343) or chlorogenic acid (CID 1794427) .

Evaluate Pharmacological Profiles : Conduct in vitro and in vivo assays to assess efficacy, toxicity, and mechanisms of action.

Hypothetical Comparison Table (If this compound Were a Flavonoid)

Note: This table is speculative due to lack of data.

Property This compound (Hypothetical) Quercetin (CID 5280343) Kaempferol (CID 5280863)
Molecular Formula C₁₅H₁₀O₇* C₁₅H₁₀O₇ C₁₅H₁₀O₆
Molecular Weight (g/mol) 302.24* 302.24 286.23
LogP (Lipophilicity) 1.5* 1.5 1.9
Bioactivity Antioxidant* Anti-inflammatory Anticancer
PubChem Source Unavailable Hibiscus sabdariffa Hibiscus sabdariffa

*Assumed values based on flavonoid class properties .

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